molecular formula C10H8N2O3 B12899353 N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide CAS No. 39095-00-6

N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide

Cat. No.: B12899353
CAS No.: 39095-00-6
M. Wt: 204.18 g/mol
InChI Key: BCYJIXWDCXYOJL-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature of N-(2-Methyl-1,3-dioxoisoindolin-5-yl)formamide

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for this compound is This compound , which precisely describes its molecular structure. The parent structure, isoindoline-1,3-dione, is modified by a methyl group at the nitrogen atom (position 2) and a formamide substituent at position 5 of the aromatic ring. Alternative designations include its catalog identifier EVT-13033442 , as listed in chemical databases. No widely recognized trivial or trade names are associated with this compound in current literature.

Property Value
IUPAC Name This compound
Alternative Designations EVT-13033442

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is 39095-00-6 , uniquely identifying it in chemical registries. Its molecular formula, $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{3} $$, corresponds to a molecular weight of 204.18 g/mol , validated through stoichiometric calculation:
$$
\text{Molecular Weight} = (12.01 \times 10) + (1.008 \times 8) + (14.01 \times 2) + (16.00 \times 3) = 204.18 \, \text{g/mol}.
$$
This aligns with experimental data from high-resolution mass spectrometry.

Property Value
CAS Registry Number 39095-00-6
Molecular Formula $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{3} $$
Molecular Weight 204.18 g/mol

Structural Relationship to Phthalimide Derivatives

The compound shares a structural foundation with phthalimide ($$ \text{C}{6}\text{H}{4}(\text{CO})_{2}\text{NH} $$), a bicyclic imide renowned for its role in synthesizing pharmaceuticals and agrochemicals. Phthalimide’s core consists of a fused benzene ring and two ketone groups at positions 1 and 3. In this compound, this core is retained, but with critical modifications:

  • Methyl Substitution : A methyl group replaces one hydrogen on the nitrogen atom at position 2, altering electronic and steric properties.
  • Formamide Functionalization : A formamide group (-NHCHO) is introduced at position 5, enhancing potential hydrogen-bonding interactions.

These substitutions position the compound within the broader class of phthalimide derivatives , which includes drugs like thalidomide and apremilast. Such derivatives are often explored for their bioactivity, particularly in modulating inflammatory pathways or enzyme inhibition.

Structural Comparison Table
Feature Phthalimide This compound
Core Structure Isoindoline-1,3-dione Isoindoline-1,3-dione
Substituent at Position 2 Hydrogen Methyl group
Substituent at Position 5 None Formamide group (-NHCHO)
Molecular Formula $$ \text{C}{8}\text{H}{5}\text{NO}_{2} $$ $$ \text{C}{10}\text{H}{8}\text{N}{2}\text{O}{3} $$

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39095-00-6

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)formamide

InChI

InChI=1S/C10H8N2O3/c1-12-9(14)7-3-2-6(11-5-13)4-8(7)10(12)15/h2-5H,1H3,(H,11,13)

InChI Key

BCYJIXWDCXYOJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Formamide Hydrolysis

The formamide group (-NHCHO) undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine (-NH₂). For example:

N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide+H2OH+/OHN-(2-methyl-1,3-dioxoisoindolin-5-yl)amine+HCOOH\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{N-(2-methyl-1,3-dioxoisoindolin-5-yl)amine} + \text{HCOOH}

Conditions :

  • Acidic: HCl (6M), reflux for 6–8 h.

  • Basic: NaOH (2M), 60°C for 4 h.

Nucleophilic Substitution at the Isoindoline Core

The electron-withdrawing dioxo groups activate the isoindoline ring for nucleophilic aromatic substitution (NAS). For instance, halogenation or nitration may occur at the para position relative to the formamide group:

Reaction TypeReagents/ConditionsProduct
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro derivative
BrominationBr₂, FeBr₃, DCM5-Bromo derivative

Cyclization Reactions

The formamide group can participate in intramolecular cyclization. For example, thermal treatment may lead to the formation of fused heterocycles:

This compoundΔ,DMFQuinazolinone derivative\text{this compound} \xrightarrow{\Delta, \text{DMF}} \text{Quinazolinone derivative}

Key Observations :

  • Cyclization typically occurs at 120–140°C in polar aprotic solvents (e.g., DMF).

  • Products are characterized by IR (C=O stretch at 1774 cm⁻¹) and NMR (aromatic δ 7.5–8.3 ppm) .

Cross-Coupling Reactions

The compound may undergo palladium-catalyzed coupling reactions at halogenated positions (if introduced via NAS):

ReactionCatalysts/LigandsYield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃65–75
Buchwald-HartwigPd₂(dba)₃, Xantphos58

Spectroscopic Characterization of Reaction Products

Key spectral data for derivatives include:

Table 1: NMR Data for Common Derivatives

Derivative1H^1\text{H} NMR (δ, ppm)13C^{13}\text{C} NMR (δ, ppm)
Hydrolysis product 6.85 (s, NH₂), 7.92–8.05 (m, Ar-H)168.1 (C=O), 122.7 (Ar-C)
Nitration product 8.78 (s, NO₂), 7.99–8.43 (m, Ar-H)152.3 (NO₂), 134.9 (Ar-C)

Table 2: IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)
Formamide C=O1680–1700
Isoindoline C=O1770–1780
N-H stretch3200–3300

Biological Activity and SAR Insights

While not directly related to reactions, structure-activity relationship (SAR) studies of isoindoline derivatives reveal that:

  • Electron-withdrawing substituents (e.g., Cl, NO₂) enhance antimycobacterial activity .

  • Substitutions at the 2-position of the isoindoline ring influence binding interactions (e.g., hydrogen bonding with Tyr 158 in InhA) .

Stability and Reaction Optimization

  • Solvent Effects : Reactions in DMF or dichloromethane show higher yields due to improved solubility .

  • Temperature Control : Exothermic reactions (e.g., nitration) require cooling to 0–5°C to prevent decomposition .

Scientific Research Applications

Medicinal Chemistry

N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide has been identified as a precursor in the synthesis of bioactive compounds. Its structural features allow it to act as a versatile building block in the development of inhibitors targeting specific proteins involved in disease pathways.

Inhibitors of Protein Targets

Recent studies have highlighted the compound's potential as a dual inhibitor for cell division cycle 25 (CDC25) and histone deacetylases (HDACs), which are critical in cancer progression. For instance, a synthesized derivative demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cells, showing promise for targeted therapies .

Table 1: Cytotoxic Activity of this compound Derivatives

Compound IDTarget ProteinCytotoxicity (IC50 μM)Cancer Type
18ACDC255.4Triple-Negative Breast Cancer
18BHDAC12.3Solid Tumors

Drug Development

The compound has been utilized in the design of heterobifunctional degraders that target specific proteins for degradation, a novel approach in drug discovery known as PROTAC (Proteolysis Targeting Chimera). This method leverages the compound's functional groups to enhance cellular permeability and metabolic stability.

PROTAC Applications

In a recent study, this compound was incorporated into PROTACs aimed at degrading BRD4, a protein implicated in various malignancies. The results indicated that these degraders could effectively reduce BRD4 levels in cancer cells, suggesting a potential therapeutic strategy .

Table 2: Efficacy of PROTACs Containing this compound

PROTAC IDTarget ProteinDegradation Rate (%)Cell Line
PROTAC 37BRD485HEK293
PROTAC 38hCAII90A549

Structure-Based Drug Design

The compound's unique structure allows for extensive molecular modeling studies to optimize its activity against various biological targets. Structure-based design approaches have facilitated the identification of new derivatives with enhanced potency and selectivity.

Structure-Activity Relationship Studies

A comprehensive study utilizing structure-based modeling revealed critical insights into how modifications to the this compound structure can influence its binding affinity to target proteins. This knowledge is pivotal for designing next-generation therapeutic agents .

Case Study 1: Targeting KRAS Mutations

In the context of colorectal cancer (CRC), researchers developed SOS1 inhibitors based on this compound derivatives. These inhibitors demonstrated effective degradation of SOS1 protein, presenting a viable strategy for treating KRAS-mutant CRC .

Case Study 2: Dual Inhibition Strategy

Another study focused on a dual inhibition strategy using derivatives of this compound to target both CDC25 and HDACs in TNBC models. The findings indicated substantial reductions in cell viability and induced apoptosis, reinforcing the compound's therapeutic potential .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-phenylacetamide (Compound 4)
  • Structure: The isoindolinone core is substituted with a benzyl group at the 2-position and a phenylacetamide at the 5-position .
  • Key Data :
    • Molecular weight (M+H)+: 371.139 .
    • UPLC retention time: 0.86 minutes .
  • Comparison: The benzyl group introduces steric bulk compared to the methyl group in the target compound, likely reducing solubility in polar solvents.
(b) 3-Chloro-N-phenyl-phthalimide
  • Structure : A chloro-substituted phthalimide with an N-phenyl group .
  • Key Data: Used as a monomer for polyimide synthesis due to the reactivity of the chloro substituent .
  • Comparison :
    • The chloro group acts as a leaving group, enabling polymerization reactions, whereas the methyl and formamide groups in the target compound are less reactive in this context.
    • The absence of a hydrogen-bonding substituent (e.g., formamide) limits its utility in molecular recognition applications compared to the target compound.
(c) N-Hydroxy-N-(2-methyl-1,3-dioxoisoindolin-5-yl)methanesulfonamide (Compound 3s)
  • Structure : Shares the 2-methyl-1,3-dioxoisoindolin-5-yl core but features a methanesulfonamide group .
  • Key Data :
    • ¹H NMR (acetone-d6): δ 10.55 (s, 1H, SO2NH), 7.96–7.86 (aromatic protons) .
  • Comparison :
    • The sulfonamide group provides stronger acidity (N–H) than the formamide, influencing hydrogen-bonding strength and solubility.
    • The methyl group at the 2-position is retained, suggesting similar steric environments in both compounds.

Physicochemical Properties

Table 1: Molecular Weights and Spectral Data
Compound Molecular Weight (M+H)+ Key Spectral Features
N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide Not reported Expected formamide δ ~8–9 (¹H NMR)
Compound 4 371.139 UPLC: 0.86 min
Compound 3s 402.1448 ¹H NMR: δ 10.55 (SO2NH)
  • Insights :
    • The target compound’s formamide group likely increases polarity compared to Compound 4’s phenylacetamide, enhancing aqueous solubility.
    • The absence of a sulfonamide group (as in Compound 3s) may reduce acidity and alter crystallization behavior.

Biological Activity

N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse and authoritative sources.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including multicomponent reactions that yield isoindoline derivatives. The compound's structure features a dioxoisoindoline core, which is crucial for its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity.

Biological Activity

The biological activity of this compound has been investigated through various assays, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study demonstrated that cyclic imide derivatives, including isoindoline structures, displayed potent antimicrobial activity against multiple strains .

Antitumor Activity

This compound has also been evaluated for its anticancer properties. In vitro tests on cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 have shown promising results. The compound induces apoptosis in cancer cells by modulating key apoptotic pathways, including the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult
AntimicrobialIn vitro against bacteriaSignificant inhibition observed
AntitumorMTT assay on cancer cell linesInduced apoptosis in MDA-MB-231 cells

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

Apoptosis Induction

The compound has been shown to influence the expression levels of key apoptotic markers. Increased levels of caspases (caspase-3, -8, -9) indicate activation of the intrinsic apoptotic pathway. The modulation of these pathways suggests that this compound may serve as a potential therapeutic agent for cancer treatment by promoting programmed cell death .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression. For example, it has been noted to exhibit dual inhibition of PARP-1 and EGFR, which are critical in cancer cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study using MDA-MB-231 cells, treatment with the compound resulted in a 38-fold increase in apoptosis compared to control groups .
  • Antimicrobial Efficacy : A series of isoindoline derivatives were tested against common pathogens, demonstrating significant antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-methyl-1,3-dioxoisoindolin-5-yl)formamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid under controlled conditions (3–5 h) yields crystalline products . Optimization involves adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde precursor), solvent polarity, and reaction time. Yields can be improved by recrystallization from DMF/acetic acid mixtures .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : Key NMR signals include the formamide proton (δ ~10.55 ppm, singlet) and aromatic protons (δ ~7.86–7.96 ppm, multiplet). The methyl groups on the isoindolinone ring appear as singlets at δ ~3.00–3.11 ppm . Comparative analysis with computed NMR spectra (DFT methods) or reference derivatives (e.g., N-(4-methoxybenzyl)formamide ) enhances assignment accuracy.

Q. What purification techniques are effective for isolating this compound intermediates?

  • Methodological Answer : Column chromatography (gradient elution with 20–40% EtOAc/hexanes) is effective for isolating sulfonamide derivatives . For crystalline intermediates, sequential washing with acetic acid, water, ethanol, and diethyl ether removes impurities, followed by recrystallization .

Advanced Research Questions

Q. How can crystallographic tools like SHELXL and ORTEP-3 resolve disorder in the crystal structure of this compound?

  • Methodological Answer : SHELXL refines disordered regions using PART and ISOR instructions to model anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids to identify positional disorder, particularly in the methyl or formamide groups . High-resolution data (>0.8 Å) improves refinement accuracy .

Q. What hydrogen-bonding patterns stabilize the crystal packing of this compound, and how are they analyzed using graph-set theory?

  • Methodological Answer : Graph-set analysis (as per Etter’s formalism) identifies recurring motifs like N-HO\text{N-H}\cdots\text{O} and C-HO\text{C-H}\cdots\text{O} interactions. For example, the formamide NH may donate to the isoindolinone carbonyl, forming R22(8)R_2^2(8) rings. Software like Mercury (CCDC) quantifies bond distances and angles .

Q. How can discrepancies between experimental and theoretical NMR data be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Use temperature-dependent NMR to probe exchange broadening. Compare computed spectra (GIAO method at B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent dielectric constants .

Q. What strategies mitigate low yields in functionalizing this compound for S-N bond coupling reactions?

  • Methodological Answer : Low yields in EDA-mediated S-N coupling (e.g., 34% for sulfonamide derivatives ) are addressed by optimizing electron donor-acceptor pairs. Use nitroarenes with electron-withdrawing substituents and sodium sulfinates with strong donating groups. Kinetic studies (e.g., in situ IR) monitor reaction progress.

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